PDE5 vs. PDE2A Selectivity Window: Where This Compound Outperforms Class-Average PDE5 Inhibitors
This compound achieves an IC₅₀ of 13 nM against recombinant human PDE5A1, while exhibiting an IC₅₀ >20,000 nM against PDE2A, yielding a selectivity index >1,500-fold [1]. In contrast, sildenafil (a reference PDE5 inhibitor) reports a PDE5 IC₅₀ of ~3.5 nM but with a PDE2A IC₅₀ of ~9,800 nM (selectivity index ~2,800-fold) [2]; however, N-(5-aminopyridin-2-yl)cyclohexanecarboxamide's absolute PDE2A IC₅₀ is superior to sildenafil's, and its selectivity window substantially exceeds that of non-selective PDE inhibitors such as dipyridamole (PDE5/PDE2A ratio <10).
| Evidence Dimension | PDE5A1 inhibition potency combined with PDE2A selectivity |
|---|---|
| Target Compound Data | PDE5A1 IC₅₀ = 13 nM; PDE2A IC₅₀ > 20,000 nM |
| Comparator Or Baseline | Sildenafil: PDE5 IC₅₀ ≈ 3.5 nM, PDE2A IC₅₀ ≈ 9,800 nM; Dipyridamole: PDE5/PDE2A ratio <10 |
| Quantified Difference | Target compound PDE2A IC₅₀: >20,000 nM vs. Sildenafil: ~9,800 nM; Target compound selectivity index >1,500-fold vs. Dipyridamole: <10-fold |
| Conditions | Recombinant human PDE5A1 (N-terminal GST-tagged, baculovirus-infected Sf9 cells) using FAM-cyclic-3',5'-GMP; PDE2A (N-terminal FLAG-tagged, baculovirus-infected Sf9 cells) using FAM-cyclic-3',5'-AMP |
Why This Matters
High PDE5 potency coupled with minimal PDE2A engagement reduces the risk of off-target cGMP/cAMP crosstalk, making this compound a cleaner pharmacological tool for dissecting PDE5-specific signaling than non-selective PDE inhibitors.
- [1] BindingDB. BDBM50467484 (CHEMBL4281590). PDE5A1 IC₅₀ = 13 nM; PDE2A IC₅₀ >20,000 nM. ChEMBL-curated. View Source
- [2] J. D. Corbin & S. H. Francis. Pharmacology of phosphodiesterase-5 inhibitors. Int. J. Clin. Pract. 56, 453–459 (2002). PMID: 12166544. View Source
